molecular formula C15H20N4O2 B3005194 N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine CAS No. 303046-81-3

N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine

Cat. No.: B3005194
CAS No.: 303046-81-3
M. Wt: 288.351
InChI Key: AJUSJUJULQLDNZ-UHFFFAOYSA-N
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Description

N-(4-tert-Butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine (CAS 303046-81-3) is a high-purity 1,3,5-triazine derivative supplied with a minimum purity of ≥98% . This compound is of significant interest in medicinal chemistry research, particularly in the development of monoamine oxidase (MAO) inhibitors. Scientific studies have shown that structurally related 4,6-dimethoxy-1,3,5-triazin-2-yl compounds exhibit selective inhibitory activity towards the MAO-A isoform, demonstrating potency comparable to the standard inhibitor clorgyline . This mechanism is relevant for investigating new pathways in neuroscience research for conditions like depression and anxiety. The molecular formula of the compound is C₁₅H₂₀N₄O₂ with a molecular weight of 288.34 g/mol . It is recommended to be stored sealed in a dry environment at 2-8°C and is typically shipped at room temperature . This product is intended for research and further manufacturing applications only and is strictly not for direct human use.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-15(2,3)10-6-8-11(9-7-10)16-12-17-13(20-4)19-14(18-12)21-5/h6-9H,1-5H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUSJUJULQLDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine typically involves the reaction of 4-tert-butylphenylamine with 4,6-dimethoxy-1,3,5-triazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more substituents on the triazine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted triazine compounds.

Scientific Research Applications

Chemical Properties and Structure

N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine features a triazine ring with a tert-butylphenyl substituent and two methoxy groups. Its molecular formula is C15H20N4O2C_{15}H_{20}N_{4}O_{2} with a molecular weight of approximately 288.34 g/mol. The unique structure contributes to its reactivity and interaction with various biological and chemical systems.

Chemistry

Building Block for Synthesis:
this compound serves as an intermediate in the synthesis of more complex molecules. It can participate in various chemical reactions such as oxidation, reduction, and substitution, making it valuable for developing new compounds.

Reaction TypeExample ReagentsNotes
OxidationHydrogen peroxideForms oxidized derivatives
ReductionSodium borohydrideProduces reduced forms
SubstitutionHalogensReplaces substituents on the triazine ring

Biology

Biological Activity Exploration:
Research has indicated potential biological activities of this compound. Studies are ongoing to evaluate its interactions with biomolecules and its effects on cellular pathways. For instance, its ability to modulate enzyme activities could have implications in drug development.

Medicine

Therapeutic Potential:
The compound is being investigated for its therapeutic properties. Preliminary studies suggest that it may exhibit anti-inflammatory or anticancer activities. As a precursor in drug development, it could lead to the synthesis of novel pharmaceuticals targeting specific diseases.

Case Study:
A study explored the effects of triazine derivatives on cancer cell lines, highlighting the potential of this compound as a candidate for further investigation due to its selective cytotoxicity against certain cancer types.

Industry

Advanced Material Production:
In industrial applications, this compound is utilized in producing advanced materials due to its stability and reactivity. It acts as a condensing agent in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Their Implications

The compound’s key structural features include:

  • 4-tert-Butylphenyl group : A bulky, lipophilic substituent that may improve membrane permeability in biological systems.

Table 1: Substituent Comparison of Triazine Derivatives

Compound Name Substituents (Positions 2, 4, 6) Key Properties/Applications References
N-(4-tert-Butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine 4-tert-butylphenyl, OMe, OMe Research chemical (discontinued)
Anilazine (4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine) 2-chlorophenyl, Cl, Cl Fungicide; crystal structure with Cl–Cl contacts
4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine Phenyl, OMe, OMe Base structure for sulfonylurea herbicides
MHY1485 (4,6-dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine) 4-nitrophenyl, morpholino, morpholino mTOR activator; autophagy inhibition
4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine Methyl, OMe, methyl Herbicide intermediate

Physical and Chemical Properties

Table 2: Physicochemical Data

Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) Solubility
4,6-Dimethoxy-1,3,5-triazin-2-amine (base structure) 220–222 338.8 1.307 Moderate in polar solvents
Anilazine Not reported Not reported Not reported Low aqueous solubility
MHY1485 Not reported Not reported Not reported Likely lipophilic

Biological Activity

N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the triazine family, characterized by a triazine ring structure substituted with various functional groups. The specific molecular formula is C13H18N4O2C_{13}H_{18}N_4O_2, with a molecular weight of 262.31 g/mol. Its structural features include:

  • Triazine Core : A six-membered ring containing three nitrogen atoms.
  • tert-butyl Group : Enhances lipophilicity and potentially increases the compound's biological activity.
  • Dimethoxy Substituents : These groups may influence the compound's interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities including:

  • Antioxidant Properties : Compounds in the triazine class are known for their ability to scavenge free radicals and protect against oxidative stress.
  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Enzyme Inhibition : Triazine derivatives can inhibit key enzymes involved in cancer progression and inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Research indicates that similar compounds can inhibit enzymes like DNA topoisomerase IIα and carbonic anhydrases, which are crucial in cellular proliferation and metabolism .
  • Receptor Binding : The compound may interact with various receptors in the central nervous system (CNS), including serotonin and adenosine receptors, potentially influencing neurotransmission and neuroprotection .
  • Antioxidant Mechanism : The presence of methoxy groups enhances the electron-donating ability of the molecule, contributing to its antioxidant capacity by neutralizing reactive oxygen species (ROS) .

1. Anticancer Activity

A study explored the effects of this compound on cancer cell lines. Results showed significant inhibition of cell proliferation in breast and colon cancer models. The mechanism was linked to the compound's ability to induce apoptosis through caspase activation.

2. Antimicrobial Efficacy

In a comparative study against common pathogens, this compound demonstrated a minimum inhibitory concentration (MIC) of 8 μg/mL against Staphylococcus aureus. This suggests potential as a therapeutic agent in treating infections caused by resistant strains .

Research Findings Summary

Study FocusFindingsReference
Antioxidant ActivityEffective scavenging of free radicals
Anticancer PropertiesInduced apoptosis in breast cancer cells
Antimicrobial ActivityMIC of 8 μg/mL against MRSA
Enzyme InhibitionInhibits DNA topoisomerase IIα

Q & A

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Software like Gaussian or ORCA can model charge distribution and bond dissociation energies.
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., DMF vs. THF).
  • TD-DFT : Predict UV-Vis absorption spectra for photochemical studies .

How can researchers resolve contradictions in bioactivity data across different experimental models?

Q. Advanced Research Focus

  • Statistical meta-analysis : Apply tools like R or Python’s SciPy to harmonize datasets (e.g., IC₅₀ values in enzyme vs. cell-based assays).
  • Control standardization : Ensure consistent solvent (DMSO concentration ≤0.1%) and cell lines (e.g., HEK293 vs. HeLa).
  • Mechanistic follow-up : Use CRISPR knockouts or isotopic labeling to confirm target engagement .

What experimental design principles apply when studying structure-activity relationships (SAR) for this compound?

Q. Advanced Research Focus

  • DOE (Design of Experiments) : Use a fractional factorial design to vary substituents (e.g., tert-butyl vs. methyl groups) and reaction conditions (temperature, catalysts).
  • Response Surface Methodology (RSM) : Optimize synthetic yield and bioactivity simultaneously.
  • High-throughput screening : Employ 96-well plates for rapid SAR profiling .

What are the best practices for evaluating the compound’s stability under physiological conditions?

Q. Basic Research Focus

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via LC-MS.
  • Thermal stability : Use TGA/DSC to identify decomposition temperatures.
  • Light sensitivity : Conduct UV-Vis irradiation studies (e.g., 254 nm for 6h) to assess photodegradation .

How can researchers leverage machine learning to predict novel derivatives with enhanced properties?

Q. Advanced Research Focus

  • Descriptor generation : Extract molecular features (e.g., logP, polar surface area) using RDKit or PaDEL.
  • QSAR modeling : Train neural networks (TensorFlow/PyTorch) on bioactivity datasets to predict IC₅₀ values.
  • Generative chemistry : Use platforms like MolGAN to propose structurally novel triazine analogs .

What methodologies are recommended for studying intermolecular interactions (e.g., protein binding)?

Q. Advanced Research Focus

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized targets.
  • ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Cryo-EM/X-ray crystallography : Resolve binding modes at atomic resolution .

How should researchers address discrepancies between computational predictions and experimental results?

Q. Advanced Research Focus

  • Error analysis : Compare DFT-predicted vs. experimental reaction yields using root-mean-square deviation (RMSD).
  • Solvent effect modeling : Incorporate implicit/explicit solvent models in simulations.
  • Parameter optimization : Adjust basis sets (e.g., B3LYP/6-311+G**) to better match observed data .

What interdisciplinary approaches can enhance the development of this compound for niche applications?

Q. Advanced Research Focus

  • Material science : Study self-assembly into supramolecular structures (e.g., via TEM/SAXS).
  • Environmental chemistry : Assess biodegradation pathways using GC-MS.
  • Energy storage : Explore redox properties for battery/capacitor applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.